molecular formula C17H18N2O B5627866 4-(5-tert-butyl-1,3-benzoxazol-2-yl)aniline

4-(5-tert-butyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B5627866
M. Wt: 266.34 g/mol
InChI Key: GWONGOXHCMGXIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For example, a related compound, 2-(tert-Butyl-NNO-azoxy)aniline, was prepared through selective reduction and further processed to yield brominated derivatives, showcasing a typical synthetic route for benzoxazole and aniline derivatives (Churakov et al., 1994). Another synthesis approach involves the oxidative cyclization of precursors in the presence of cobalt(II) to produce benzoxazolyl-pyridine derivatives, highlighting a method for introducing benzoxazole units into complex molecules (Garza-Ortiz et al., 2013).

Molecular Structure Analysis

Molecular structure determination, such as X-ray diffraction, provides insights into the compound's geometry. For instance, the crystal structure of a related benzoxazole derivative revealed that the benzoxazole rings are almost planar, and the crystal packing is influenced by π–π stacking interactions, which are crucial for understanding the compound's solid-state behavior (Li et al., 2008).

Chemical Reactions and Properties

Benzoxazole anilines participate in various chemical reactions. For example, the interaction with phosgene leads to novel compounds through intramolecular interactions, demonstrating the compound's reactivity and potential for generating new derivatives with unique properties (Lipilin et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from related studies. For instance, the solubility and fluorescence properties of benzoxazole derivatives make them potential candidates for use as fluorophores in polymeric and solution studies, indicating their versatile applications beyond chemical synthesis (Fourati et al., 2011).

Safety and Hazards

Benzoxazole derivatives should be handled with care. Inhalation of dust/fume/gas/mist/vapours/spray should be avoided and they should be used only outdoors or in a well-ventilated area . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

4-(5-tert-butyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2,3)12-6-9-15-14(10-12)19-16(20-15)11-4-7-13(18)8-5-11/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONGOXHCMGXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Tert-butyl-1,3-benzoxazol-2-yl)aniline

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